Cas no 2580239-68-3 (5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)

5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2580239-68-3
- EN300-27726862
- 5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
- 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
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- インチ: 1S/C14H16N4O4/c1-14(2,3)22-13(21)17-11-10(12(19)20)16-8-18(11)9-4-6-15-7-5-9/h4-8H,1-3H3,(H,17,21)(H,19,20)
- InChIKey: FKKMSCQOPSJDSZ-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C(=O)O)N=CN1C1C=CN=CC=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 304.11715500g/mol
- 同位素质量: 304.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 418
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- XLogP3: 1.9
5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726862-10.0g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-27726862-2.5g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27726862-0.1g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-27726862-1.0g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27726862-5g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 5g |
$2900.0 | 2023-09-10 | ||
Enamine | EN300-27726862-10g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 10g |
$4299.0 | 2023-09-10 | ||
Enamine | EN300-27726862-1g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 1g |
$999.0 | 2023-09-10 | ||
Enamine | EN300-27726862-0.5g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27726862-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-27726862-0.25g |
5-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid |
2580239-68-3 | 95.0% | 0.25g |
$920.0 | 2025-03-19 |
5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acidに関する追加情報
5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 2580239-68-3): A Comprehensive Overview
5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 2580239-68-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a pyridine-imidazole carboxylic acid derivative, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the pyridin-4-yl moiety, make it a versatile building block for drug discovery and development.
The growing interest in imidazole-based compounds stems from their widespread applications in drug design, particularly in targeting enzymes and receptors involved in inflammatory and metabolic diseases. Researchers are increasingly exploring 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid due to its potential as a precursor for kinase inhibitors and other therapeutic agents. With the rise of personalized medicine and AI-driven drug discovery, this compound has become a focal point for innovative research methodologies.
From a chemical perspective, 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid exhibits interesting properties that make it valuable for synthetic applications. The presence of both carboxylic acid and Boc-protected amino functionalities allows for selective modifications, enabling the creation of diverse molecular architectures. This characteristic is particularly relevant in the context of combinatorial chemistry and high-throughput screening, where rapid generation of compound libraries is essential.
The pharmaceutical industry has shown particular interest in this compound as a potential building block for small molecule therapeutics. Recent trends in drug development emphasize the importance of heterocyclic compounds, with imidazole derivatives playing a prominent role. The pyridine-imidazole scaffold present in this molecule is known to interact with various biological targets, making it a valuable template for designing new drugs with improved efficacy and selectivity.
In the context of green chemistry and sustainable synthesis, researchers are investigating environmentally friendly methods for producing 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid. The development of catalyst-free reactions and microwave-assisted synthesis protocols for this compound aligns with the global push toward more sustainable pharmaceutical manufacturing processes. These advancements are particularly relevant given the increasing regulatory focus on green chemistry principles in the chemical industry.
The analytical characterization of 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for ensuring the compound's quality and consistency, especially when used as a reference standard or intermediate in pharmaceutical synthesis. The growing adoption of quality by design (QbD) approaches in pharmaceutical development has further emphasized the importance of thorough characterization for compounds like this.
From a commercial perspective, the demand for high-purity imidazole derivatives like 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid has been steadily increasing. Pharmaceutical companies and research institutions require reliable sources of such specialized building blocks to support their drug discovery programs. The compound's CAS number 2580239-68-3 serves as a unique identifier in chemical databases and procurement systems, facilitating efficient sourcing and inventory management.
Recent scientific literature highlights several innovative applications of 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid in medicinal chemistry. Its structural features make it particularly suitable for developing allosteric modulators and protein-protein interaction inhibitors, which represent cutting-edge approaches in drug discovery. The compound's versatility is further demonstrated by its potential use in creating targeted therapies for various diseases, aligning with the current trend toward precision medicine.
Storage and handling of 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid require standard laboratory precautions for organic compounds. While not classified as hazardous, proper storage conditions (typically cool and dry environments) are recommended to maintain the compound's stability over time. These considerations are particularly important for research laboratories and manufacturing facilities that work with sensitive chemical intermediates.
The future outlook for 5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid appears promising, with ongoing research exploring its potential in various therapeutic areas. As the pharmaceutical industry continues to focus on novel drug targets and innovative treatment modalities, compounds with this structural motif are likely to play an increasingly important role. The integration of computational chemistry and machine learning in drug design is expected to further unlock the potential of this and similar compounds in the coming years.
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